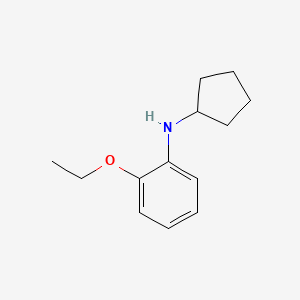

N-cyclopentyl-2-ethoxyaniline

Description

N-Cyclopentyl-2-ethoxyaniline is a substituted aniline derivative featuring a cyclopentyl group attached to the nitrogen atom and an ethoxy group at the ortho position of the aromatic ring. For example, substituent positioning (e.g., ethoxy in ortho vs. para) and bulky N-alkyl/aryl groups significantly modulate physical and chemical properties .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-cyclopentyl-2-ethoxyaniline |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-10-6-5-9-12(13)14-11-7-3-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3 |

InChI Key |

LEELIHJBXBYCPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-ethoxyaniline typically involves the reaction of cyclopentylamine with 2-ethoxyaniline under specific conditions. One common method is the nucleophilic substitution reaction where cyclopentylamine reacts with 2-ethoxyaniline in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-ethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

N-cyclopentyl-2-ethoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclopentyl-2-ethoxyaniline with nitrosoaniline derivatives from , focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Position and Electronic Effects

- Ortho vs. Para Ethoxy Groups: Compounds like 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) and 3-Chloro-N-(4-ethoxyphenyl)-2-nitroso-5-(pyrrolidin-1-yl)aniline (2e) feature para-ethoxy groups. The ortho-ethoxy group in this compound likely increases steric hindrance near the amino group, reducing nucleophilic reactivity compared to para-substituted analogs .

- N-Substituent Bulk : The cyclopentyl group introduces greater steric bulk than linear alkyl chains (e.g., butyl in 2c ) or aryl groups (e.g., benzyl in 2h ). This may lower solubility in polar solvents but enhance stability against oxidative degradation .

Physicochemical Properties

- Melting Points : Bulky N-substituents correlate with higher melting points. For instance, 2h (benzyl-substituted) melts at 162–164°C , while 2d (4-ethoxyphenyl) melts at 132–134°C . The cyclopentyl group in the target compound may elevate its melting point to ~150–155°C , intermediate between 2c and 2h .

- Spectroscopic Data : NMR and HRMS data from confirm substituent effects. The cyclopentyl group’s protons would show distinct upfield shifts in $^1$H NMR compared to phenyl or butyl groups, while the ortho-ethoxy group’s oxygen may deshield adjacent aromatic protons .

Reactivity and Stability

- Nitroso Group Reactivity : Nitrosoanilines in undergo dimerization or redox reactions under specific conditions. The cyclopentyl group’s electron-donating nature in this compound may stabilize the nitroso intermediate, reducing dimerization compared to electron-withdrawing substituents (e.g., chloro in 2k ) .

- Oxidative Stability : Ethoxy groups enhance resistance to oxidation compared to methoxy or hydroxyl analogs (e.g., 2d vs. 2l ), suggesting similar stability for the target compound .

Key Research Findings and Trends

Steric Effects Dominate : Bulky N-substituents (e.g., cyclopentyl, benzyl) reduce synthetic yields but improve thermal stability.

Substituent Positioning : Ortho-ethoxy groups hinder reactivity compared to para-substituted analogs, as seen in lower yields for sterically congested systems .

Spectroscopic Signatures : HRMS and NMR data from provide a template for validating the target compound’s purity and structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.